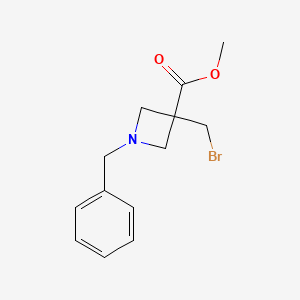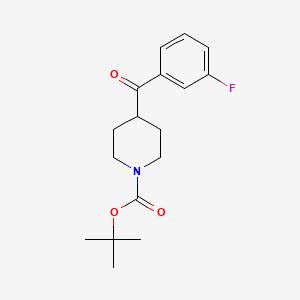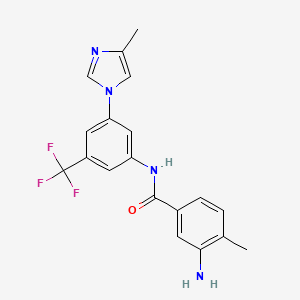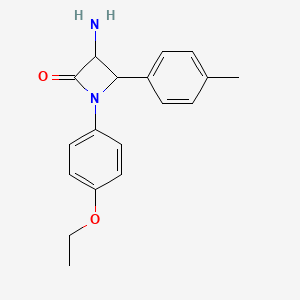
Methyl 1-benzyl-3-(bromomethyl)azetidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-benzyl-3-(bromomethyl)azetidine-3-carboxylate is a halogenated azetidine derivative with a molecular weight of 298.18 g/mol. This compound is notable for its unique structure, which includes a four-membered azetidine ring, a benzyl group, and a bromomethyl group. The presence of these functional groups makes it a versatile compound in organic synthesis and various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-benzyl-3-(bromomethyl)azetidine-3-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where benzylamine reacts with an appropriate precursor.
Bromomethylation: The bromomethyl group is introduced by treating the azetidine derivative with a brominating agent such as N-bromosuccinimide (NBS) under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support catalysts can enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-benzyl-3-(bromomethyl)azetidine-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl derivatives or reduction to form dehalogenated products.
Ring-Opening Reactions: Due to the strain in the azetidine ring, it can undergo ring-opening reactions under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and alcohols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substituted Azetidines: Formed from nucleophilic substitution reactions.
Carbonyl Compounds: Formed from oxidation reactions.
Dehalogenated Products: Formed from reduction reactions.
Aplicaciones Científicas De Investigación
Methyl 1-benzyl-3-(bromomethyl)azetidine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules and potential drug candidates.
Peptidomimetics: The compound is used in the design of peptidomimetics, which are molecules that mimic the structure and function of peptides.
Catalysis: It is employed in catalytic processes such as Henry, Suzuki, Sonogashira, and Michael additions.
Material Science: The compound is used in the synthesis of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl 1-benzyl-3-(bromomethyl)azetidine-3-carboxylate involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules . The azetidine ring’s strain also makes it reactive, facilitating ring-opening reactions that can further modify molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group.
Methyl 1-benzyl-3-(hydroxymethyl)azetidine-3-carboxylate: Contains a hydroxymethyl group instead of a bromomethyl group.
Uniqueness
Methyl 1-benzyl-3-(bromomethyl)azetidine-3-carboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and selectivity in chemical reactions. The bromine atom’s larger size and higher electronegativity compared to chlorine or hydrogen make it a more reactive electrophile, enabling unique transformations and applications .
Propiedades
Fórmula molecular |
C13H16BrNO2 |
|---|---|
Peso molecular |
298.18 g/mol |
Nombre IUPAC |
methyl 1-benzyl-3-(bromomethyl)azetidine-3-carboxylate |
InChI |
InChI=1S/C13H16BrNO2/c1-17-12(16)13(8-14)9-15(10-13)7-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
Clave InChI |
JARGFXOPAUWBNH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(CN(C1)CC2=CC=CC=C2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-iodo-1,4-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11832907.png)

![8-Bromo-N-((5-fluoro-2,3-dihydrobenzofuran-4-yl)methyl)imidazo[1,5-c]pyrimidin-5-amine](/img/structure/B11832927.png)

![[2,3'-Biquinoline]-2'-carboxylic acid](/img/structure/B11832943.png)





![[2,3'-Biquinoline]-2'-carboxamide](/img/structure/B11832980.png)
![3-chloro-N-[(3,4-dimethoxyphenyl)methyl]-4-fluoroaniline](/img/structure/B11832986.png)

